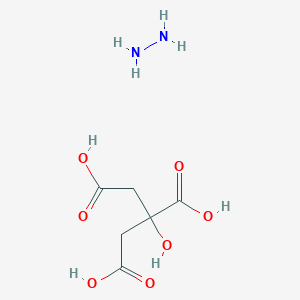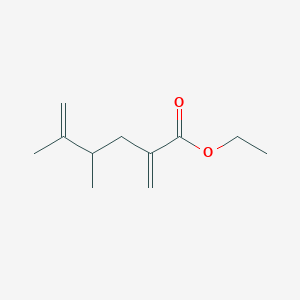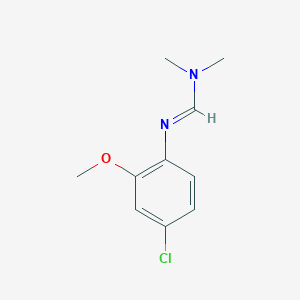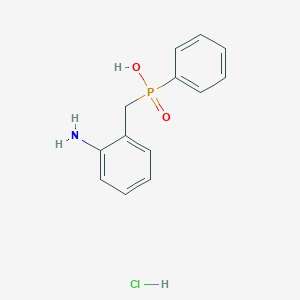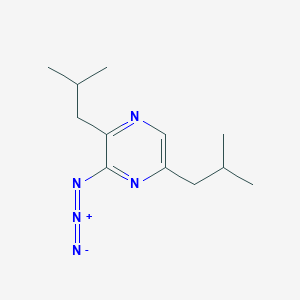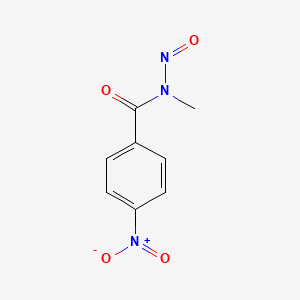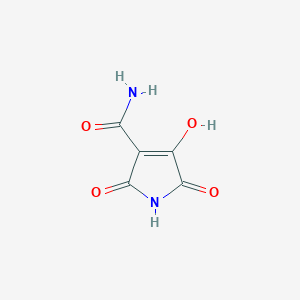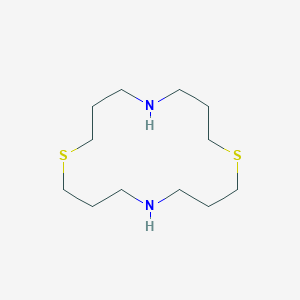
1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of hydroxy, methoxy, and nitro functional groups attached to an ethanone backbone
Méthodes De Préparation
The synthesis of 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one typically involves the nitration of 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial production methods for this compound may involve similar nitration processes but on a larger scale, with additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include amino derivatives, carbonyl compounds, and substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research has explored its use in the design of pharmaceuticals targeting specific diseases, leveraging its unique chemical structure.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxy and methoxy groups can form hydrogen bonds and engage in nucleophilic or electrophilic interactions. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Hydroxy-3,4-dimethoxyphenyl)-2-nitroethan-1-one include:
1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone: Lacks the nitro group, making it less reactive in redox reactions.
1-(3,4-Dimethoxyphenyl)-2-nitroethan-1-one: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
3-(2-Hydroxy-3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde:
The uniqueness of this compound lies in its combination of hydroxy, methoxy, and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
82222-78-4 |
|---|---|
Formule moléculaire |
C10H11NO6 |
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
1-(2-hydroxy-3,4-dimethoxyphenyl)-2-nitroethanone |
InChI |
InChI=1S/C10H11NO6/c1-16-8-4-3-6(7(12)5-11(14)15)9(13)10(8)17-2/h3-4,13H,5H2,1-2H3 |
Clé InChI |
ACOXUDHOHDDYEL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C(=O)C[N+](=O)[O-])O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



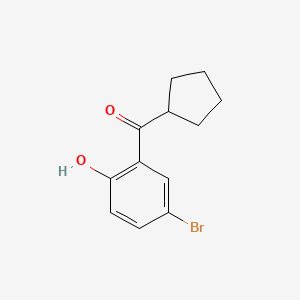

![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
![Lithium, [diazo(trimethylsilyl)methyl]-](/img/structure/B14426566.png)
